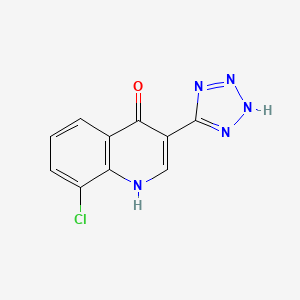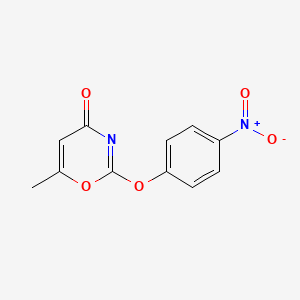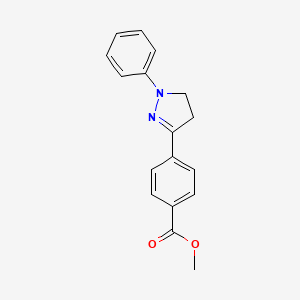![molecular formula C19H12ClNO2 B14585877 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-67-7](/img/structure/B14585877.png)
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indole product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interaction with biological targets.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of various biologically active molecules and has similar chemical properties.
5-Fluoro-1H-indole-2-carboxylate derivatives: These compounds have shown antiviral activity and are used in medicinal chemistry research.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory properties, this compound highlights the diverse biological activities of indole derivatives.
The uniqueness of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
61155-67-7 |
|---|---|
Formule moléculaire |
C19H12ClNO2 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C19H12ClNO2/c20-16-8-5-14(6-9-16)7-10-17(22)13-19(23)21-12-11-15-3-1-2-4-18(15)21/h1-6,8-9,11-12H,13H2 |
Clé InChI |
GLRZTQZWDZFHCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
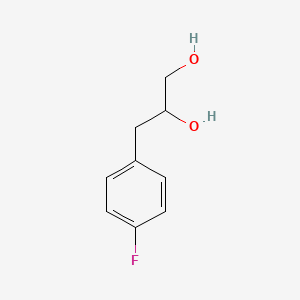
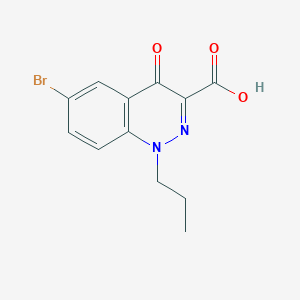
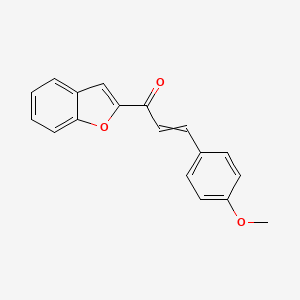
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

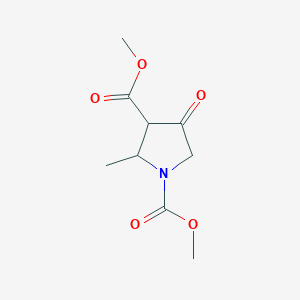
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
